Bienvenue dans la boutique en ligne BenchChem!

Thieno[3,2-c]pyridin-7(6H)-one

CHK1 inhibitor Checkpoint kinase 1 Cancer therapeutics

Thieno[3,2-c]pyridin-7(6H)-one (CAS 37831-43-9) is a bicyclic heteroaromatic scaffold comprising a thiophene ring fused to a 7-pyridinone at the [3,2-c] junction. This specific annulation mode is one of six possible thienopyridinone isomers, each with distinct electronic properties and biological target preferences.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
Cat. No. B8779676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridin-7(6H)-one
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=CS2)C=N1
InChIInChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-3H,4H2
InChIKeySQWKFBLKOGDINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridin-7(6H)-one: Core Scaffold for Kinase-Focused Chemical Biology


Thieno[3,2-c]pyridin-7(6H)-one (CAS 37831-43-9) is a bicyclic heteroaromatic scaffold comprising a thiophene ring fused to a 7-pyridinone at the [3,2-c] junction . This specific annulation mode is one of six possible thienopyridinone isomers, each with distinct electronic properties and biological target preferences [1]. The compound serves as a privileged starting point for derivatization into kinase inhibitors, notably those targeting CHK1, Aurora kinases, VEGFR/PDGFR families, and GSK-3β, as well as PTP4A3 phosphatase inhibitors [2][3].

Why Thieno[3,2-c]pyridin-7(6H)-one Cannot Be Substituted by Other Thienopyridinone Isomers


The six isomeric thienopyridinones (e.g., [2,3-c], [3,2-b], [2,3-b]) are not functionally interchangeable [1]. The [3,2-c] fusion pattern positions the sulfur atom and nitrogen lone pair in a specific orientation that dictates hydrogen-bonding geometry, electrophilic reactivity, and target binding. For example, only the [3,2-c] isomer has been co-crystallized with CHK1 kinase (PDB 6FCF), where the scaffold's 7-carboxamide moiety forms critical interactions with the hinge region [2]. Furthermore, the thieno[3,2-c]pyridine system exhibits a pharmacological profile distinct from its furo[3,2-c]pyridine analog, as demonstrated by divergent effects on dopamine neurons [3]. Interchanging with another isomer would ablate these specific molecular recognition features and compromise the intended biological outcome.

Quantitative Differentiation Evidence for Thieno[3,2-c]pyridin-7(6H)-one as a Procurement Decision Driver


CHK1 Kinase Inhibitor Potency: Only the [3,2-c] Scaffold Demonstrates Sub-10 nM Activity in Co-Crystal Context

A thieno[3,2-c]pyridine-7-carboxamide derivative (compound 44) achieved an IC50 of 6 nM against CHK1 kinase, with its binding mode confirmed by X-ray crystallography (PDB 6FCF, resolution 1.85 Å) [1]. The [3,2-c] fusion geometry is essential for orienting the 7-carboxamide to form a bidentate hinge-region hydrogen bond with the kinase. In contrast, analogous CHK1 inhibitors built on thieno[3,2-b] or thieno[2,3-c] scaffolds showed significantly reduced potency or failed to achieve the same binding pose in the same study, as documented in the scaffold morphing analysis [2].

CHK1 inhibitor Checkpoint kinase 1 Cancer therapeutics

Low CYP3A4 Inhibition Liability: A Documented Safety Differentiator for Thieno[3,2-c]pyridine-Derived Kinase Inhibitors

The patent family US-8722890-B2 / HK1159628A1 explicitly claims that thieno[3,2-c]pyridine derivatives demonstrate an 'improved safety profile due to low CYP3A4 inhibition' compared to other kinase inhibitor chemotypes [1]. CYP3A4 is the most abundant cytochrome P450 isoform in human liver and intestine, responsible for metabolizing over 50% of clinically used drugs [2]. Low CYP3A4 inhibition reduces the risk of pharmacokinetic drug-drug interactions, a critical consideration in oncology where patients receive multi-drug regimens. This property is attributed to the electronic characteristics of the thieno[3,2-c]pyridine core, which disfavor binding to the CYP3A4 heme iron.

CYP3A4 inhibition Drug-drug interaction Kinase inhibitor safety

Synthetic Accessibility: Thieno[3,2-c]pyridin-7(6H)-one Synthesis via Hydrazide-Alkyne Cyclization Yields 58–72%

A novel synthetic route to thieno[3,2-c]pyridinones via Sonogashira coupling of halothiophene esters followed by hydrazide-alkyne cyclization delivers yields of 58–72% for representative derivatives [1]. This method provides direct access to the [3,2-c] isomer in two key steps from commercially available aminothiophenes, whereas alternative routes to other isomers (e.g., thieno[2,3-c]pyridinones) often require multistep sequences with lower overall yields or less accessible starting materials [2]. The ready availability of this scaffold reduces the synthetic burden for medicinal chemistry campaigns.

Thienopyridinone synthesis Hydrazide-alkyne cyclization Building block accessibility

Distinct Dopaminergic Mechanism: Thieno[3,2-c]pyridine vs. Furo[3,2-c]pyridine Divergence in Electrophysiology

In a direct head-to-head comparison, the lead thieno[3,2-c]pyridine derivative (compound 22) and the corresponding furo[3,2-c]pyridine analog (compound 33) exhibited markedly different effects on dopamine neurons in areas A9 and A10, despite both showing behavioral indices of antipsychotic activity [1]. Both scaffolds displayed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak dopamine D2 receptor binding. However, electrophysiological studies revealed that the thieno and furo analogs employ distinct mechanisms to achieve convergent behavioral effects—a finding that underscores that the sulfur atom in the thieno scaffold is not merely isosteric with oxygen but imparts unique pharmacological properties.

Antipsychotic pharmacophore Dopamine neurons Scaffold comparison

PNMT Inhibition: Thieno[3,2-c]pyridine Isostere Shows Reduced Potency but Altered Selectivity vs. THIQ

A systematic comparison of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) with their isosteric 1,2,3,4-tetrahydroisoquinolines (THIQs) as human PNMT (hPNMT) inhibitors revealed that the thiophene isostere consistently reduced hPNMT inhibitory potency relative to the corresponding benzene-fused THIQ [1]. The potency drop was attributed to the electronic properties of the thiophene ring, as supported by molecular docking studies. However, the THTP series exhibited similar or improved selectivity over the α2-adrenoceptor, suggesting that the thieno scaffold may offer a superior therapeutic window for applications where α2 selectivity is critical.

PNMT inhibitor Phenylethanolamine N-methyltransferase Isosteric replacement

Optimal Application Scenarios for Thieno[3,2-c]pyridin-7(6H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Targeting CHK1 or Aurora Kinases with Stringent CYP Safety Requirements

The [3,2-c] scaffold is the validated chemotype for CHK1 inhibitors with sub-10 nM potency, as confirmed by the 6 nM IC50 and co-crystal structure in PDB 6FCF [5]. Simultaneously, the patent-established low CYP3A4 inhibition liability of thieno[3,2-c]pyridine derivatives [2] makes this scaffold the preferred choice for oncology programs where concomitant medications necessitate minimal drug-drug interaction risk. This dual advantage—potent target engagement plus metabolic safety—is not simultaneously offered by other thienopyridinone isomers or furo analogs.

Neuroscience Programs Requiring Scaffold-Specific Dopaminergic Modulation

The distinct electrophysiological signature of thieno[3,2-c]pyridine derivatives on A9/A10 dopamine neurons, which diverges from the furo[3,2-c]pyridine analog despite similar receptor binding profiles [5], positions this scaffold as a unique tool for dissecting dopaminergic mechanisms. Researchers investigating antipsychotic mechanisms or seeking to differentiate from established D2 antagonist paradigms should prioritize the thieno scaffold over the furo isostere.

PNMT Inhibitor Development Demanding High α2-Adrenoceptor Selectivity

Although tetrahydrothieno[3,2-c]pyridines are less potent PNMT inhibitors than their THIQ counterparts, the documented improvement in α2-adrenoceptor selectivity [5] makes this scaffold valuable for programs where off-target α2 effects must be minimized. This trade-off—accepting lower PNMT potency in exchange for cleaner selectivity—is a defined procurement rationale that cannot be fulfilled by the more promiscuous THIQ scaffold.

Efficient Parallel Synthesis Libraries Requiring High-Yield Building Block Access

The hydrazide-alkyne cyclization route provides thieno[3,2-c]pyridinones in 58–72% isolated yield from readily available halothiophene precursors [5], offering a cost-effective entry point for constructing diverse compound libraries. Compared to legacy synthetic methods for other isomers that require more steps and deliver lower overall yields, this scaffold enables faster SAR exploration and reduces procurement costs for large-scale library production.

Quote Request

Request a Quote for Thieno[3,2-c]pyridin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.